tunicamycin D2

Vue d'ensemble

Description

Tunicamycine 171 Mélange: est un mélange d'antibiotiques nucléosidiques homologues qui inhibent la famille des enzymes UDP-HexNAc : polyprenol-P HexNAc-1-P. Ces enzymes sont essentielles à la synthèse des glycoprotéines dans les cellules eucaryotes. Le mélange de tunicamycine 17:1 est connu pour sa capacité à bloquer la glycosylation N-liée, un processus vital dans la synthèse des protéines et la régulation du cycle cellulaire . Ce composé est produit par plusieurs espèces de bactéries Streptomyces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la tunicamycine implique l'utilisation du diphosphate d'uridine-N-acétyl-glucosamine (UDP-GlcNAc) comme unité de départ. Le processus commence par la déshydratation du groupe hydroxyle en position 6’, suivie de la formation d'une cétone en position 4’. Ceci est réalisé par l'abstraction d'un proton par un résidu tyrosine et l'abstraction subséquente d'un hydrure par NAD+. La cétone est stabilisée par liaison hydrogène, et un résidu glutamate abstrait un proton du carbone en position 5’, formant une double liaison entre les carbones 5’ et 6’ .

Méthodes de production industrielle : La production industrielle de la tunicamycine implique des procédés de fermentation utilisant des bactéries Streptomyces. Les bactéries sont cultivées dans des milieux spécifiques qui favorisent la production de tunicamycine. Le composé est ensuite extrait et purifié par diverses techniques chromatographiques .

Analyse Des Réactions Chimiques

Types de réactions : La tunicamycine subit plusieurs types de réactions chimiques, notamment :

Oxydation : La tunicamycine peut être oxydée pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier la structure de la tunicamycine, modifiant potentiellement son activité biologique.

Réactifs et conditions communs :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des nucléophiles tels que les amines et les thiols.

Principaux produits : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la tunicamycine, chacun avec des activités biologiques potentiellement différentes .

Applications de la recherche scientifique

Chimie : La tunicamycine est utilisée comme outil pour étudier les processus de glycosylation et la synthèse des glycoprotéines. Elle aide à comprendre le rôle de la glycosylation dans le repliement et la stabilité des protéines .

Biologie : En recherche biologique, la tunicamycine est utilisée pour induire le stress du réticulum endoplasmique et étudier la réponse des protéines non repliées. Elle est également utilisée pour étudier les mécanismes de régulation du cycle cellulaire et de l'apoptose .

Médecine : La tunicamycine a montré un potentiel en tant qu'agent antitumoral en raison de sa capacité à inhiber la glycosylation et à induire l'arrêt du cycle cellulaire. Elle est étudiée pour son utilisation potentielle en chimiothérapie .

Industrie : Dans le secteur industriel, la tunicamycine est utilisée dans la production de produits pharmaceutiques à base de glycoprotéines et comme outil de recherche dans le développement de nouveaux médicaments .

Mécanisme d'action

La tunicamycine exerce ses effets en inhibant l'enzyme UDP-N-acétylglucosamine-dolichyl-phosphate-N-acétylglucosamine-phosphotransférase (GPT). Cette enzyme est responsable de la première étape de la synthèse des glycoprotéines N-liées. En bloquant cette enzyme, la tunicamycine empêche la formation de glycoprotéines, conduisant à l'accumulation de protéines non repliées dans le réticulum endoplasmique. Ceci induit un stress du réticulum endoplasmique et active la réponse des protéines non repliées, conduisant finalement à l'arrêt du cycle cellulaire et à l'apoptose .

Applications De Recherche Scientifique

Chemistry: Tunicamycin is used as a tool to study glycosylation processes and the synthesis of glycoproteins. It helps in understanding the role of glycosylation in protein folding and stability .

Biology: In biological research, tunicamycin is used to induce endoplasmic reticulum stress and study the unfolded protein response. It is also used to investigate the mechanisms of cell cycle regulation and apoptosis .

Medicine: Tunicamycin has shown potential as an antitumor agent due to its ability to inhibit glycosylation and induce cell cycle arrest. It is being studied for its potential use in cancer therapy .

Industry: In the industrial sector, tunicamycin is used in the production of glycoprotein-based pharmaceuticals and as a research tool in the development of new drugs .

Mécanisme D'action

Tunicamycin exerts its effects by inhibiting the enzyme UDP-N-acetylglucosamine-dolichyl-phosphate-N-acetylglucosamine-phosphotransferase (GPT). This enzyme is responsible for the first step in the synthesis of N-linked glycoproteins. By blocking this enzyme, tunicamycin prevents the formation of glycoproteins, leading to the accumulation of unfolded proteins in the endoplasmic reticulum. This induces endoplasmic reticulum stress and activates the unfolded protein response, ultimately leading to cell cycle arrest and apoptosis .

Comparaison Avec Des Composés Similaires

Composés similaires :

- Streptovirudines

- Corynétoxines

- MM19290

- Mycospocidine

- Antibiotique 24010

- Quinovosamycines

Comparaison : La tunicamycine est unique parmi ces composés en raison de son inhibition spécifique de la famille des enzymes UDP-HexNAc : polyprenol-P HexNAc-1-P. Bien que d'autres composés puissent partager des structures ou des activités biologiques similaires, la capacité de la tunicamycine à bloquer la glycosylation N-liée la rend particulièrement précieuse dans la recherche et les applications thérapeutiques .

Activité Biologique

Tunicamycin D2 is a member of the tunicamycin family, which are naturally occurring antibiotics known for their ability to inhibit protein glycosylation. This compound has garnered attention in biomedical research due to its significant biological activities, particularly in the context of cancer therapy and cellular stress responses. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on various cell types, and potential therapeutic applications.

This compound primarily functions as an inhibitor of N-linked glycosylation by targeting the enzyme GlcNAc phosphotransferase (GPT). This inhibition disrupts the transfer of N-acetylglucosamine-1-phosphate to dolichol phosphate, preventing the formation of lipid-linked oligosaccharides essential for glycoprotein synthesis . The resultant accumulation of misfolded proteins in the endoplasmic reticulum (ER) triggers ER stress pathways, leading to apoptosis in various cancer cell types .

Key Mechanisms:

- Inhibition of Glycosylation : this compound blocks the glycosylation process, essential for proper protein folding and function.

- Induction of ER Stress : The accumulation of misfolded proteins activates the unfolded protein response (UPR), promoting apoptosis through pathways involving CHOP and caspases .

- Antitumor Activity : this compound has demonstrated significant antitumor effects by inhibiting cell proliferation and inducing apoptosis in several cancer cell lines .

Case Studies

-

Non-Small Cell Lung Cancer (NSCLC) :

- A study demonstrated that this compound significantly inhibited growth and aggressiveness in A549 NSCLC cells. Treatment with 2.0 mg/ml resulted in increased apoptosis markers (cleaved PARP, caspases) and decreased expression of cyclins D1 and D2, leading to cell cycle arrest .

- Migration and invasion assays showed that this compound reduced the expression of metastasis-related proteins such as vimentin and E-cadherin, indicating its potential to inhibit metastatic behavior .

-

Head and Neck Squamous Cell Carcinoma (HNSCC) :

- In HNSCC models, this compound treatment resulted in reduced colony formation and tumorsphere formation in vitro. In vivo studies indicated significant suppression of tumor growth .

- The compound also inhibited the EGFR signaling pathway and increased levels of ER stress markers, suggesting a multifaceted approach to combating tumorigenesis .

Comparative Biological Activity

The biological activities of tunicamycin homologs can vary significantly. Below is a comparative table summarizing the effects of different tunicamycin homologs on glycosylation inhibition:

| Tunicamycin Homolog | IC50 (ng/ml) | Glycosylation Inhibition | Apoptosis Induction |

|---|---|---|---|

| Tunicamycin A1 | >100 | No | Minimal |

| Tunicamycin B1 | <50 | Moderate | Moderate |

| Tunicamycin C1 | <50 | High | High |

| This compound | <50 | High | Very High |

Propriétés

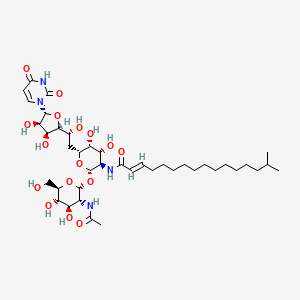

IUPAC Name |

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H66N4O16/c1-21(2)15-13-11-9-7-5-4-6-8-10-12-14-16-26(48)42-29-33(53)30(50)24(57-39(29)60-38-28(41-22(3)46)32(52)31(51)25(20-45)58-38)19-23(47)36-34(54)35(55)37(59-36)44-18-17-27(49)43-40(44)56/h14,16-18,21,23-25,28-39,45,47,50-55H,4-13,15,19-20H2,1-3H3,(H,41,46)(H,42,48)(H,43,49,56)/b16-14+/t23-,24-,25-,28-,29-,30+,31-,32-,33-,34+,35-,36-,37-,38-,39+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCEPHNBEHQJSSB-LGJGITPNSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H66N4O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

859.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66081-38-7 | |

| Record name | Tunicamycin X | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066081387 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tunicamycin D2 homolog | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TUNICAMYCIN X | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4B3UOI3XE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.